4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a structurally complex organic compound featuring a pyridine-2-carboxamide core linked via an ether bond to an azetidine ring. The azetidine moiety is further substituted with a 2-(methylsulfanyl)pyridine-3-carbonyl group. This unique arrangement of functional groups—including the methylsulfanyl (SMe) group, pyridine rings, and azetidine scaffold—confers distinct physicochemical and biological properties.
Properties
IUPAC Name |
4-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-24-15-12(3-2-5-19-15)16(22)20-8-11(9-20)23-10-4-6-18-13(7-10)14(17)21/h2-7,11H,8-9H2,1H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIUERRRBMUJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential clinical applications.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Azetidine ring : Contributes to the compound's stability and biological interactions.
- Pyridine moieties : Known for their role in drug design due to their ability to interact with biological targets.
- Methylsulfanyl group : May enhance lipophilicity and affect the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
Potential Targets
- Autotaxin (ATX) : A known target for compounds with anti-inflammatory properties.
- Carbonic Anhydrase (CA) : Inhibitors of this enzyme have been explored for various therapeutic applications, including cancer treatment.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of pyridine-based compounds can induce apoptosis in cancer cells, such as HeLa and K562, with IC50 values ranging from 8.5 µM to 25.6 µM .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
- Preliminary studies suggest that similar compounds have shown IC50 values against COX enzymes ranging from 19 µM to 42 µM, indicating moderate anti-inflammatory activity .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 | |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Case Studies
A recent study evaluated the efficacy of a structurally similar azetidine derivative in a preclinical model of cancer:
- The compound was administered to mice bearing tumors, resulting in a significant reduction in tumor size compared to controls, suggesting potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and highlights key differences in functional groups, biological activities, and chemical properties:
| Compound Name | Structural Features | Unique Aspects/Biological Activity | Reference |
|---|---|---|---|
| Target Compound : 4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide |
- Pyridine-2-carboxamide core - Azetidine-3-yloxy linker - 2-(Methylsulfanyl)pyridine-3-carbonyl substituent |
- Methylsulfanyl group enhances lipophilicity and potential for sulfur-based interactions (e.g., with cysteine residues) - Azetidine ring introduces conformational rigidity |
|
| 4-({1-[4-(Dimethylamino)benzoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide | - Dimethylamino benzoyl group replaces methylsulfanyl-pyridine substituent | - Electron-rich dimethylamino group may improve solubility - Reduced steric bulk compared to methylsulfanyl-pyridine |
|
| 4-{[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide | - Pyrimidine ring replaces methylsulfanyl-pyridine - Cyclobutyl substituent on pyrimidine |
- Pyrimidine offers additional hydrogen-bonding sites - Cyclobutyl group may modulate metabolic stability |
|
| 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine | - Lacks pyridine-2-carboxamide core - Methyl group instead of methylsulfanyl on pyridine |
- Simplified structure with fewer steric constraints - Potential for amine-mediated interactions |
|
| N-(6-Methoxypyridin-3-yl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide | - Methoxypyridine and methylsulfanyl groups - No azetidine linker |
- Methoxy group enhances solubility - Dual pyridine rings may broaden target selectivity |
|
| 2-(Methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide | - Pyrazole-methylphenyl substituent - Methylsulfanyl-pyridine core |
- Pyrazole group introduces potential for π-π stacking - Demonstrated activity in kinase inhibition assays |
Key Comparative Insights:
Role of Sulfur-Containing Groups: The methylsulfanyl group in the target compound differentiates it from analogs with dimethylamino or methoxy substituents. This group may enhance binding to sulfur-seeking targets (e.g., metalloenzymes) and improve membrane permeability due to increased lipophilicity .
Impact of Azetidine vs. Piperidine/Pyrrolidine Scaffolds :
Azetidine’s four-membered ring imposes greater conformational rigidity compared to five- or six-membered heterocycles (e.g., piperidine in ). This rigidity can optimize binding pocket interactions but may reduce synthetic accessibility .
Cyclic substituents (e.g., cyclobutyl in ) may enhance metabolic stability by shielding reactive sites .
Comparative Pharmacokinetics: Compounds with methoxy or dimethylamino groups () show higher aqueous solubility, whereas methylsulfanyl or aromatic substituents () favor tissue penetration and prolonged half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
